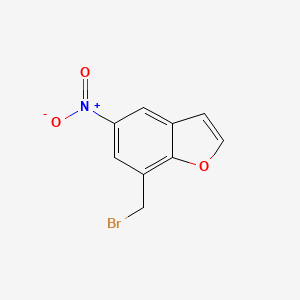

7-Bromomethyl-5-nitrobenzofuran

説明

Significance of the Benzofuran (B130515) Core Structure in Organic Chemistry

The benzofuran skeleton is a key structural motif in a multitude of organic compounds. researchgate.netrsc.org Its prevalence in nature, particularly in plant-derived secondary metabolites, underscores its evolutionary selection as a stable and versatile scaffold. rsc.org In synthetic chemistry, the benzofuran ring system is a valuable building block for the construction of more complex molecules. researchgate.net The fusion of the aromatic benzene (B151609) ring with the electron-rich furan (B31954) ring results in a unique electronic distribution, making the benzofuran system reactive towards a variety of chemical transformations. researchgate.net This reactivity allows chemists to introduce a wide range of substituents, thereby fine-tuning the molecule's properties for specific applications.

Overview of Substituted Benzofurans in Academic Research

Substituted benzofurans are a major focus of academic research due to their wide spectrum of biological activities. rsc.orgnih.gov Derivatives of benzofuran have been investigated for their potential as anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral agents. rsc.orgnih.govajphs.com The specific type and position of the substituent on the benzofuran ring are critical determinants of its biological effects. nih.gov For instance, the introduction of different functional groups can enhance the compound's ability to interact with biological targets such as enzymes and receptors. nih.gov Research in this area often involves the synthesis of libraries of substituted benzofuran derivatives to explore structure-activity relationships and identify lead compounds for drug discovery. nih.govnih.gov

Research Context of Bromomethyl and Nitro Functional Groups on Heterocyclic Scaffolds

The presence of bromomethyl and nitro groups on heterocyclic scaffolds is of significant interest in medicinal chemistry and materials science. The bromomethyl group (-CH₂Br) is a reactive functional group that can serve as a versatile synthetic handle. It is often used in the alkylation of various nucleophiles, allowing for the facile introduction of the heterocyclic core into larger molecular frameworks. The incorporation of a bromine atom, a halogen, can also enhance the biological activity of a molecule, potentially through the formation of halogen bonds with biological targets. nih.gov

The nitro group (-NO₂) is a strong electron-withdrawing group that can significantly modulate the electronic properties of the heterocyclic ring to which it is attached. This can influence the reactivity of the entire molecule. Furthermore, nitro-substituted compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. ontosight.ai The reduction of the nitro group in biological systems can also lead to the formation of reactive species that contribute to the compound's mechanism of action.

Specific Focus of Research on 7-Bromomethyl-5-nitrobenzofuran

While extensive research exists on substituted benzofurans, specific studies focusing on 7-Bromomethyl-5-nitrobenzofuran are not widely available in peer-reviewed literature. This particular compound, with its combination of a reactive bromomethyl group and an electron-withdrawing nitro group on the benzofuran scaffold, represents an interesting target for synthetic and medicinal chemistry. The presence of these two functional groups suggests potential applications as a synthetic intermediate or as a biologically active molecule in its own right. The lack of detailed research findings highlights an opportunity for future investigations into the synthesis, characterization, and potential applications of this specific benzofuran derivative.

Structure

3D Structure

特性

CAS番号 |

856678-94-9 |

|---|---|

分子式 |

C9H6BrNO3 |

分子量 |

256.05 g/mol |

IUPAC名 |

7-(bromomethyl)-5-nitro-1-benzofuran |

InChI |

InChI=1S/C9H6BrNO3/c10-5-7-4-8(11(12)13)3-6-1-2-14-9(6)7/h1-4H,5H2 |

InChIキー |

HBSQUJJQMWIDIK-UHFFFAOYSA-N |

正規SMILES |

C1=COC2=C(C=C(C=C21)[N+](=O)[O-])CBr |

製品の起源 |

United States |

Synthetic Methodologies for 7 Bromomethyl 5 Nitrobenzofuran and Analogous Compounds

Strategies for Benzofuran (B130515) Ring System Construction

The formation of the benzofuran scaffold is a critical first step, with numerous methods developed to achieve this core structure. These strategies often begin with simpler, commercially available precursors, such as phenols, and build the heterocyclic ring through various cyclization reactions.

A variety of cyclization reactions are utilized to construct the furan (B31954) portion of the benzofuran system. Transition metal-catalyzed reactions have become a powerful tool in this regard. For instance, palladium-catalyzed reactions, such as the intramolecular coupling of an o-alkenylphenol, can efficiently form the dihydrobenzofuran ring, which can then be oxidized to the aromatic benzofuran. nih.gov Ruthenium-catalyzed cycloisomerization of specific alcohol precursors also provides a route to benzofurans. organic-chemistry.org

Another prominent method involves the oxidative cycloaddition of phenols with alkenes. nih.gov Manganese(III) acetate, for example, can mediate the reaction between a phenol (B47542) and an alkene to generate a dihydrobenzofuran structure. Furthermore, acid-catalyzed intramolecular cyclodehydration is a classic and effective method, often employed after an initial alkylation step. nih.gov A one-pot approach combining Friedel–Crafts-like alkylation with cyclodehydration using titanium tetrachloride has also been reported for the direct synthesis of benzofurans from phenols and α-haloketones. nih.gov

| Cyclization Method | Catalyst/Reagent | Precursor Type | Product | Reference |

| Intramolecular Cyclization | Palladium (Pd) complexes | o-Alkenylphenols | Dihydrobenzofuran/Benzofuran | nih.gov |

| Cycloisomerization | Ruthenium (Ru) complexes | Benzannulated propargylic alcohols | Benzofuran | organic-chemistry.org |

| Oxidative Cycloaddition | Manganese(III) acetate | Phenols and Alkenes | Dihydrobenzofuran | nih.gov |

| Cyclodehydration | Titanium tetrachloride | Phenols and α-Haloketones | Benzofuran | nih.gov |

Phenols are a common and versatile starting point for benzofuran synthesis due to the strategic location of the hydroxyl group, which is essential for forming the furan ring's oxygen heterocycle. One of the most established methods involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization to form the benzofuran ring. nih.gov

More contemporary methods utilize transition metal catalysis to couple phenols with various partners. For example, phenols can be reacted with alkynes in the presence of a palladium catalyst to generate vinyl phenyl ethers, which then undergo intramolecular cyclization to yield 2-substituted benzofurans. organic-chemistry.org A patent describes a process for producing substituted benzofurans by reacting a phenol derivative with a compound containing a leaving group (like a halogen) in the presence of a strong base, followed by acid-catalyzed cyclization. google.com The reaction of salicylaldehyde (B1680747) (a specific type of phenol derivative) with diethyl bromomalonate in the presence of a base is a key step in the synthesis of ethyl 5-nitrobenzofuran-2-carboxylate, a precursor to other 5-nitrobenzofuran (B105749) derivatives. ajphs.com

Regioselective Introduction of Halogen and Nitro Moieties

With the benzofuran core established, the next challenge is the precise installation of the nitro and bromomethyl groups at the C5 and C7 positions, respectively. The order of these additions and the reaction conditions are crucial for achieving the desired isomer.

The introduction of the 7-bromomethyl group requires a benzylic bromination reaction. This type of reaction is highly selective for the position adjacent to an aromatic ring. N-Bromosuccinimide (NBS) is the most common and effective reagent for this transformation, typically used with a radical initiator such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a free-radical mechanism, where the stability of the intermediate benzylic radical directs the bromination to the desired carbon. This method allows for the selective bromination of a methyl group at the 7-position of a pre-formed benzofuran ring without affecting the aromatic rings.

Aromatic bromination, where a bromine atom is attached directly to the benzene (B151609) portion of the benzofuran, can also be achieved. This electrophilic aromatic substitution is typically carried out using bromine (Br₂) with a Lewis acid catalyst. The position of bromination is directed by the existing substituents on the ring.

| Bromination Type | Reagent | Position | Key Feature |

| Benzylic Bromination | N-Bromosuccinimide (NBS) | Benzylic (e.g., C7-methyl) | Radical mechanism, selective for position next to the aromatic ring. |

| Aromatic Bromination | Bromine (Br₂) / Lewis Acid | Aromatic Ring (e.g., C4, C6) | Electrophilic substitution, position directed by existing groups. |

The introduction of a nitro group (NO₂) onto the benzofuran ring is an electrophilic aromatic substitution reaction. The standard reagent for nitration is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

The regioselectivity of the nitration is dictated by the electronic properties of the benzofuran ring and any existing substituents. The benzofuran system itself preferentially undergoes electrophilic substitution at the 2-position. stackexchange.com However, the directing effects of other substituents on the benzene ring portion will influence the final position of the nitro group. For example, in 7-methoxybenzofuran (B1297906) derivatives, nitration has been shown to occur at the 4- and 6-positions. researchgate.net To achieve the desired 5-nitro substitution, it is often more strategic to start with a precursor that already contains the nitro group in the correct position. For instance, the synthesis of 5-nitrobenzofuran derivatives can begin with 5-nitrosalicylaldehyde, ensuring the nitro group is correctly placed from the start. ajphs.com Another approach involves starting with a precursor like 4-nitro-1,2-phenylenediamine to synthesize related 5-nitro heterocyclic systems.

| Nitration Strategy | Reagent | Key Consideration | Reference |

| Direct Nitration | HNO₃ / H₂SO₄ | Regioselectivity is governed by directing effects of existing substituents. researchgate.net | libretexts.org |

| Precursor-based | N/A | Start with a precursor already containing the nitro group (e.g., 5-nitrosalicylaldehyde). | ajphs.com |

Convergent and Linear Synthetic Pathways to 7-Bromomethyl-5-nitrobenzofuran

A linear synthesis involves a step-by-step modification of a single starting material. A plausible linear route to 7-Bromomethyl-5-nitrobenzofuran could be:

Synthesis of 7-methylbenzofuran (B50305) from an appropriate precursor (e.g., o-cresol).

Regioselective nitration of 7-methylbenzofuran to introduce the nitro group at the 5-position. The success of this step is highly dependent on the directing effects of the methyl and furan ring moieties.

Benzylic bromination of the resulting 7-methyl-5-nitrobenzofuran (B8343546) using NBS to furnish the final product.

A convergent synthesis , which is often more efficient for complex molecules, involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. nih.gov A potential convergent strategy for 7-Bromomethyl-5-nitrobenzofuran might involve:

Fragment A Synthesis: Preparation of a substituted phenol containing the nitro group, for example, 2-bromo-4-nitrophenol.

Fragment B Synthesis: Preparation of a side chain that will form the furan ring, such as a propargyl alcohol derivative.

Coupling and Cyclization: Coupling of Fragment A and Fragment B, for instance through a Sonogashira coupling, followed by an intramolecular cyclization to form the 5-nitrobenzofuran ring system.

Final Modification: Functional group manipulation to create the 7-bromomethyl group, which might involve starting with a different functional group at that position and converting it in the final steps.

The choice between a linear and convergent approach depends on factors such as the availability of starting materials, the yields of individual steps, and the ease of purification of intermediates.

Development of Multi-Step Synthetic Sequences

The construction of 7-bromomethyl-5-nitrobenzofuran typically proceeds through a sequential introduction of the required functional groups onto a pre-formed benzofuran core or a suitable precursor. A plausible synthetic pathway involves the initial synthesis of a 7-methylbenzofuran derivative, followed by nitration and subsequent bromination.

One common strategy for the synthesis of the benzofuran ring itself involves the reaction of a substituted phenol with an α-haloketone, followed by cyclization. nih.gov For instance, the reaction of an appropriate salicylaldehyde with chloroacetone (B47974) can lead to the formation of a benzofuran ring. oregonstate.edu

Once a 7-methylbenzofuran intermediate is obtained, the introduction of a nitro group at the 5-position is a critical step. This is typically achieved through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. jocpr.com The directing effects of the existing substituents on the benzofuran ring play a crucial role in the regioselectivity of this reaction.

The final step in this proposed sequence is the bromination of the methyl group at the 7-position to yield the target compound, 7-bromomethyl-5-nitrobenzofuran. This transformation is commonly carried out using a radical brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and a suitable solvent like carbon tetrachloride. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of each step in the synthesis of 7-bromomethyl-5-nitrobenzofuran is highly dependent on the reaction conditions. Optimization of these conditions is crucial for maximizing the yield and ensuring the desired regioselectivity.

For the nitration step, the concentration of the nitrating acids, the reaction temperature, and the reaction time are critical parameters that need to be carefully controlled to avoid the formation of undesired isomers or over-nitration.

In the case of the benzylic bromination with NBS, the choice of solvent and the method of initiation (thermal or photochemical) can significantly influence the outcome of the reaction. The use of a non-polar solvent like carbon tetrachloride is common, and the reaction is often initiated by heating or by exposure to UV light. nih.gov

Synthesis of Related Brominated and Nitrated Benzofuran Isomers and Homologs

The synthetic methodologies developed for 7-bromomethyl-5-nitrobenzofuran can be adapted to prepare a variety of related brominated and nitrated benzofuran isomers and homologs.

Preparation of 7-Bromo-5-nitrobenzofuran (B8084514) and its Derivatives

The synthesis of 7-bromo-5-nitrobenzofuran derivatives can be achieved through several routes. One approach involves the direct bromination of a 5-nitrobenzofuran precursor. Alternatively, a 7-bromobenzofuran (B40398) can be synthesized first, followed by nitration. The regioselectivity of the nitration will be influenced by the directing effect of the bromine atom.

An example from the literature describes the synthesis of 7-bromo-2-methyl-3-nitro-1-benzofuran, which has a melting point of 152-153 °C. chemsynthesis.com

Table 1: Synthesis of 7-Bromo-5-nitrobenzofuran Derivatives

| Compound | Starting Material | Reagents and Conditions | Reference |

|---|

Synthesis of 2-(Bromomethyl)-5-nitrofuran Analogs

The synthesis of furan analogs, such as 2-(bromomethyl)-5-nitrofuran, provides insight into the reactivity of the furan ring system compared to the benzofuran scaffold. These compounds are often prepared from commercially available starting materials like 5-nitro-2-furaldehyde. The aldehyde can be reduced to the corresponding alcohol, which is then converted to the bromomethyl derivative.

Table 2: Properties of 2-(Bromomethyl)-5-nitrofuran

| Property | Value |

|---|---|

| Molecular Formula | C5H4BrNO3 |

| Molecular Weight | 205.99 g/mol |

| Melting Point | 45-47 °C |

Exploration of Synthetic Routes for Related Benzofuran Scaffolds

A wide array of synthetic routes has been explored for the construction of various benzofuran scaffolds. nih.gov These methods often involve the formation of the furan ring onto a pre-existing benzene ring.

One notable method is the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to regioselectively prepare benzofuranones, which can then be converted to substituted benzofurans. oregonstate.edu Another approach involves the palladium-catalyzed coupling of a styrene (B11656) and a 2-hydroxyaryl halide to form a stilbene, which then undergoes epoxidation, cyclization, and dehydration.

The synthesis of benzofuran derivatives can also be achieved through catalyst-free methods. For example, the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides can lead to the formation of the benzofuran ring system. nih.gov

Table 3: Examples of Synthetic Routes to Benzofuran Scaffolds

| Method | Key Intermediates | Catalyst/Reagents | Reference |

|---|---|---|---|

| Reaction of 3-hydroxy-2-pyrones with nitroalkenes | Benzofuranones | AlCl3, TFA | oregonstate.edu |

| Palladium-catalyzed coupling | Stilbenes | Palladium catalyst |

Chemical Reactivity and Transformational Chemistry of 7 Bromomethyl 5 Nitrobenzofuran

Reactivity of the Benzylic Bromide Group

The bromomethyl group at the 7-position is analogous to a benzylic bromide. The C-Br bond is activated towards nucleophilic substitution due to the stabilization of the resulting carbocation intermediate by the adjacent aromatic benzofuran (B130515) ring. This high reactivity makes the bromomethyl group the primary site for a variety of chemical modifications.

The benzylic bromide is highly susceptible to SN2 and SN1 type reactions with a wide array of nucleophiles. nih.gov The choice of solvent and reaction conditions can influence the reaction pathway. Polar aprotic solvents typically favor SN2 reactions, leading to a clean inversion of stereochemistry if the carbon were chiral. The reactions are often carried out under basic conditions to deprotonate the nucleophile, enhancing its reactivity.

Common nucleophiles that can be employed include alkoxides, phenoxides, carboxylates, amines, thiols, and cyanide ions. These reactions are fundamental for introducing diverse functional groups onto the benzofuran scaffold at the 7-position.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Oxygen Nucleophiles | Sodium Methoxide (NaOCH₃) | 7-Methoxymethyl-5-nitrobenzofuran |

| Sodium Phenoxide (NaOPh) | 7-Phenoxymethyl-5-nitrobenzofuran | |

| Nitrogen Nucleophiles | Ammonia (NH₃) | 7-Aminomethyl-5-nitrobenzofuran |

| Piperidine | 7-(Piperidin-1-ylmethyl)-5-nitrobenzofuran | |

| Sulfur Nucleophiles | Sodium Thiophenoxide (NaSPh) | 7-(Phenylthiomethyl)-5-nitrobenzofuran |

The nucleophilic displacement reactions at the benzylic bromide are pivotal for forging new carbon-heteroatom and carbon-carbon bonds. numberanalytics.com

Carbon-Heteroatom Bond Formation: The reaction of 7-bromomethyl-5-nitrobenzofuran with oxygen, nitrogen, and sulfur nucleophiles leads to the formation of ethers, amines, and thioethers, respectively. libretexts.orgnih.gov These reactions are crucial for building more complex molecular architectures commonly found in biologically active compounds and materials science. nih.govnih.gov For instance, coupling with various phenols can generate a library of aryl ethers, while reactions with primary or secondary amines yield the corresponding substituted amines.

Carbon-Carbon Bond Formation: Creating new carbon-carbon bonds from the benzylic bromide can be achieved using carbon-based nucleophiles. libretexts.org A classic example is the reaction with cyanide, which introduces a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. Other carbanionic reagents, such as those derived from malonic esters or Grignard reagents (though the latter might have compatibility issues with the nitro group), can also be used to extend the carbon chain. youtube.com Radical reactions mediated by reagents like tributyltin hydride can also be employed for C-C bond formation. libretexts.org

Reactions Involving the Nitro Group

The nitro group at the 5-position significantly influences the electronic properties of the benzofuran ring and is itself a site for chemical transformation.

The most common and synthetically useful reaction of the nitro group is its reduction to a primary amine. This transformation is key to producing 5-aminobenzofuran derivatives, which are versatile precursors for dyes, pharmaceuticals, and other fine chemicals. Several methods can achieve this reduction:

Catalytic Hydrogenation: This method involves using hydrogen gas in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is generally a clean and efficient method.

Metal-Acid Systems: A widely used method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). libretexts.org For example, the Sn/HCl system is a classic and reliable method for reducing aromatic nitro compounds. libretexts.org

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be employed for the reduction.

The resulting 5-aminobenzofuran derivative can undergo a host of subsequent reactions, including diazotization to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of substituents.

The nitro group is a powerful electron-withdrawing group, exerting its effect through both inductive and resonance mechanisms. libretexts.org This has two major consequences for the reactivity of the benzofuran ring system:

Deactivation of the Aromatic Ring: The nitro group withdraws electron density from the benzofuran core, making it significantly less nucleophilic and thus less reactive towards electrophilic aromatic substitution. wikipedia.org

Activation towards Nucleophilic Aromatic Substitution (SNAr): While less common for benzofurans compared to other systems, the strong electron-withdrawing nature of the nitro group can potentially activate the ring towards nucleophilic attack, particularly at positions ortho and para to it, if a suitable leaving group is present.

Electrophilic Aromatic Substitution on the Benzofuran Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. masterorganicchemistry.com However, for 7-bromomethyl-5-nitrobenzofuran, such reactions are challenging and their outcome is dictated by the combined electronic effects of the existing substituents.

The directing effects of the substituents are as follows:

The Furan (B31954) Oxygen: Strongly activating and directs to the 2-position.

The Nitro Group: Strongly deactivating and a meta-director. On the benzene (B151609) portion of the ring, it would direct incoming electrophiles to the 4 and 6-positions.

The Bromomethyl Group: Weakly deactivating via induction.

Catalytic Transformations and Functionalization

The strategic placement of the nitro and bromomethyl groups on the benzofuran scaffold opens up a wide array of possibilities for synthetic transformations. The electron-deficient nature of the aromatic ring, induced by the nitro group, influences the reactivity of the entire molecule, while the bromomethyl group serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through catalytic cross-coupling reactions.

The bromomethyl group (-CH₂Br) is a reactive functional group that can readily participate in various cross-coupling reactions, enabling the extension of the carbon skeleton and the synthesis of more complex derivatives. While specific studies on 7-Bromomethyl-5-nitrobenzofuran are not extensively documented in publicly available literature, the reactivity of the bromomethyl group on aromatic and heteroaromatic systems is well-established. This allows for a reasoned projection of its synthetic utility.

The bromine atom in a bromomethyl group is susceptible to nucleophilic substitution, making it an excellent substrate for coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new C-C bonds.

Suzuki Coupling: This reaction typically involves the coupling of an organohalide with an organoboron compound. In the case of 7-Bromomethyl-5-nitrobenzofuran, the bromomethyl group could react with various aryl or vinyl boronic acids or their esters to introduce new aromatic or olefinic moieties. The reaction is generally catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and a base. A similar regioselective Suzuki cross-coupling has been successfully demonstrated on 2-bromo-5-(bromomethyl)thiophene, where the aryl group was selectively introduced at the bromo-substituted ring position, leaving the bromomethyl group intact for further functionalization. d-nb.infonih.gov This suggests that selective coupling at the bromomethyl position of 7-Bromomethyl-5-nitrobenzofuran would likely require careful optimization of reaction conditions to favor its reactivity over any potential C-Br activation at other positions if they were present.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The bromomethyl group of 7-Bromomethyl-5-nitrobenzofuran could potentially be coupled with various alkenes to introduce vinyl groups. This reaction is also catalyzed by palladium complexes and typically requires a base. The success of this reaction would depend on the specific alkene and the reaction conditions employed. For instance, a facile Heck reaction has been reported for 2-bromobenzofuran, leading to the formation of 2-vinylbenzofuran (B8692172) in good yield. nih.gov

Sonogashira Coupling: This reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org The bromomethyl group could be utilized in Sonogashira couplings to introduce alkynyl functionalities, which are valuable building blocks in organic synthesis. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of a base. The synthesis of various benzofuran derivatives has been achieved through Sonogashira coupling reactions. nih.govresearchgate.net

The following table outlines plausible cross-coupling reactions for 7-Bromomethyl-5-nitrobenzofuran based on established methodologies for similar substrates.

| Reaction | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 7-Arylmethyl-5-nitrobenzofuran |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 7-(2-Arylvinyl)-5-nitrobenzofuran |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 7-(2-Alkynyl)-5-nitrobenzofuran |

This table presents hypothetical reactions based on the known reactivity of the bromomethyl group and benzofuran derivatives. Specific conditions would require experimental optimization.

The presence of a nitro group renders the benzofuran ring electron-deficient, making it susceptible to nucleophilic attack and subsequent dearomatization reactions. Such transformations are of significant interest as they provide access to three-dimensional molecular architectures from flat aromatic precursors. Research in this area has primarily focused on 2-nitrobenzofurans, which have been shown to undergo various dearomative transformations. rsc.orgresearchgate.net

Dearomative Michael Addition: One of the key strategies for the dearomatization of nitrobenzofurans is the Michael addition of nucleophiles. Studies have demonstrated the successful use of N-heterocyclic carbene (NHC) catalysis to facilitate the dearomative Michael addition of enals to 2-nitrobenzofurans. rsc.org This reaction proceeds via the formation of a homoenolate which then adds to the nitro-activated benzofuran, leading to the formation of functionalized 2,3-dihydrobenzofurans with high stereoselectivity. The reaction is compatible with various substituents on the benzofuran ring, including those at the C5 and C7 positions. rsc.org

Dearomative Cycloadditions: Nitrobenzofurans can also participate in dearomative cycloaddition reactions. For example, organocatalytic asymmetric dearomative [4+2] annulation of 2-nitrobenzofurans with 5H-thiazol-4-ones has been developed. rsc.org This reaction, catalyzed by a chiral squaramide, yields dihydrobenzofuran-bridged polycyclic compounds with multiple stereocenters. Furthermore, dearomative [3+2] cycloadditions of 2-nitrobenzofurans have been reported, providing access to complex polycyclic systems containing the 2,3-dihydrobenzofuran (B1216630) core. researchgate.net

While these studies have not specifically utilized 7-Bromomethyl-5-nitrobenzofuran, the principles established are applicable. The electron-withdrawing nitro group at the 5-position is expected to activate the furan ring towards nucleophilic attack, similar to the 2-nitrobenzofurans studied. The 7-bromomethyl group would likely be retained during these transformations, offering a handle for subsequent functionalization of the resulting dearomatized product.

The table below summarizes the types of dearomatization reactions investigated for nitrobenzofurans.

| Reaction Type | Reactant | Catalyst/Reagent | Product Type | Reference |

| Dearomative Michael Addition | α,β-Unsaturated Aldehydes | N-Heterocyclic Carbene (NHC) | 2,3-Disubstituted-2,3-dihydrobenzofurans | rsc.org |

| Dearomative [4+2] Annulation | 5H-Thiazol-4-ones | Chiral Dipeptide-based Squaramide | Dihydrobenzofuran-bridged polycyclics | rsc.org |

| Dearomative [3+2] Cycloaddition | para-Quinamines | Mild Conditions | Benzofuro[3,2-b]indol-3-one derivatives | researchgate.net |

This table is based on published research on 2-nitrobenzofurans and serves as a model for the potential reactivity of 5-nitro-substituted benzofurans.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of 7-Bromomethyl-5-nitrobenzofuran is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Protons on the aromatic ring, often referred to as aryl protons, typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.orginflibnet.ac.in The specific shifts of the protons on the benzofuran (B130515) ring system will be influenced by the electron-withdrawing nitro group and the bromine atom.

The benzylic protons of the bromomethyl group (-CH₂Br) are anticipated to appear as a singlet in the range of 4.4 to 4.7 ppm. rsc.orgchemicalbook.com The absence of adjacent protons would lead to a singlet multiplicity for this signal. The integration of this peak would correspond to two protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons typically absorb in the range of 120-150 ppm. libretexts.org The presence of the electron-withdrawing nitro group is expected to cause a downfield shift for the carbons it is attached to and those in its vicinity. Conversely, the carbon atom bonded to the bromine in the bromomethyl group is expected to resonate in the range of 30-33 ppm. rsc.orgchemicalbook.com The carbons of the furan (B31954) part of the benzofuran ring will have characteristic shifts influenced by the oxygen atom and the fused benzene (B151609) ring. Due to the asymmetry of the molecule, it is expected that each carbon atom will produce a distinct signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Bromomethyl-5-nitrobenzofuran

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 | 120 - 150 |

| Benzylic CH₂ | 4.4 - 4.7 | 30 - 33 |

| C-NO₂ | - | >140 |

| C-O | - | >150 |

Note: These are predicted ranges based on analogous structures and general spectroscopic principles.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For 7-Bromomethyl-5-nitrobenzofuran, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). blogspot.com

The fragmentation of 7-Bromomethyl-5-nitrobenzofuran under electron impact ionization is likely to proceed through several key pathways. A primary fragmentation would be the loss of the bromine atom to form a stable benzyl-type cation, which would result in a significant peak in the mass spectrum. blogspot.comnist.gov Another prominent fragmentation pathway would involve the loss of the nitro group (NO₂) or nitric oxide (NO). nih.govresearchgate.net The fragmentation of the benzofuran ring itself can also occur, leading to a complex pattern of smaller fragment ions. The analysis of these fragmentation patterns provides valuable information for confirming the molecular structure. libretexts.orgmiamioh.edu

Table 2: Expected Key Fragment Ions in the Mass Spectrum of 7-Bromomethyl-5-nitrobenzofuran

| Fragment Ion | Description |

|---|---|

| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing bromine isotope pattern |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-NO₂]⁺ | Loss of the nitro group |

| [M-CH₂Br]⁺ | Loss of the bromomethyl group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

For 7-Bromomethyl-5-nitrobenzofuran, the IR spectrum is expected to show several characteristic absorption bands. The nitro group (-NO₂) will exhibit two strong stretching vibrations, an asymmetric stretch typically in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.comblogspot.comorgchemboulder.com The C-Br stretch of the bromomethyl group is expected to appear in the lower frequency region of the spectrum. The benzofuran ring system will show characteristic C-O-C stretching vibrations and aromatic C-H and C=C stretching bands. acs.orgacs.orgnih.govchemicalbook.com

Table 3: Predicted Characteristic IR Absorption Bands for 7-Bromomethyl-5-nitrobenzofuran

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic NO₂ | Asymmetric Stretch | 1550 - 1475 |

| Aromatic NO₂ | Symmetric Stretch | 1360 - 1290 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O-C (ether) | Stretch | 1250 - 1050 |

| C-Br | Stretch | 690 - 515 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds and those with conjugated systems absorb UV or visible light to promote electrons to higher energy orbitals.

The UV-Vis spectrum of 7-Bromomethyl-5-nitrobenzofuran is expected to be dominated by the absorptions of the nitroaromatic chromophore. iu.edu Nitroaromatic compounds typically display strong absorption bands in the UV region, often with a shoulder extending into the visible range, which can impart a pale yellow color. researchgate.netresearchgate.netrsc.orgacs.org The benzofuran ring system itself also contributes to the UV absorption. nist.gov The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the aromatic ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method can provide precise bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of 7-Bromomethyl-5-nitrobenzofuran can be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. researchgate.netasianpubs.orgvensel.orgresearchgate.net The resulting crystal structure would reveal the planarity of the benzofuran ring system, the orientation of the nitro and bromomethyl groups relative to the ring, and how the molecules pack in the crystal lattice. This technique has been successfully applied to other benzofuran derivatives, revealing details about their supramolecular assembly through various intermolecular interactions. researchgate.netasianpubs.org For instance, studies on similar structures have shown the formation of 2D supramolecular layers stabilized by C-H···O and C-H···π interactions. asianpubs.org

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for examining the electronic properties and energetic landscape of 7-bromomethyl-5-nitrobenzofuran. These calculations provide a quantum mechanical description of the molecule, offering a detailed picture of its electron distribution and orbital energies.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. For 7-bromomethyl-5-nitrobenzofuran, the electron-withdrawing nature of the nitro group at the 5-position significantly influences the energies and distributions of these orbitals. nih.govrsc.orgrsc.org The nitro group depletes electron density from the benzofuran (B130515) ring system, which is expected to lower the energy of both the HOMO and LUMO. rsc.org

The HOMO is typically distributed over the benzofuran ring system, indicating that this region is the primary site for electrophilic attack. Conversely, the LUMO is largely localized on the nitro group and the adjacent aromatic ring, suggesting that nucleophilic attack will preferentially occur at these positions. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital (FMO) Analysis of a Substituted Benzofuran System (Analogous)

| Orbital | Energy (eV) | Characterization |

| HOMO | -7.5 | Primarily located on the benzofuran ring system, with some contribution from the substituents. |

| LUMO | -2.8 | Predominantly localized on the nitro group and the aromatic portion of the benzofuran core. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate kinetic stability. |

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states, providing a deeper understanding of reaction mechanisms. For 7-bromomethyl-5-nitrobenzofuran, a key reaction of interest is the nucleophilic substitution at the bromomethyl group.

Theoretical studies can model the approach of a nucleophile to the electrophilic carbon of the bromomethyl group. By calculating the potential energy surface, researchers can identify the minimum energy path for the reaction and characterize the structure and energy of the transition state. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. These computational approaches are crucial for elucidating reaction mechanisms at a molecular level. youtube.comsumitomo-chem.co.jp

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The conformational flexibility of 7-bromomethyl-5-nitrobenzofuran, particularly the rotation around the bond connecting the bromomethyl group to the benzofuran ring, can be investigated using molecular mechanics and molecular dynamics (MD) simulations. While specific MD studies on this exact molecule are not prevalent in the literature, the methodology is well-established for similar organic molecules. nih.gov

MD simulations can track the atomic motions of the molecule over time, providing insights into its accessible conformations and their relative stabilities. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or a solvent environment. The simulations can reveal the most populated conformational states and the energy barriers between them.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For instance, theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predictions are based on calculating the magnetic shielding of each nucleus within the molecule's electronic environment. Discrepancies between predicted and experimental spectra can often be resolved by considering different possible conformations of the molecule. Online tools and specialized software can facilitate these predictions. nmrdb.org

Computational Approaches to Understand Substituent Effects on Reactivity

The reactivity of the benzofuran core is significantly modulated by its substituents. The nitro group at the 5-position is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. In contrast, the bromomethyl group at the 7-position introduces a reactive site for nucleophilic substitution.

Computational studies can quantify these substituent effects by analyzing changes in the electronic structure, such as the charge distribution and frontier orbital energies, upon substitution. nih.govrsc.org By comparing the calculated properties of 7-bromomethyl-5-nitrobenzofuran with those of unsubstituted benzofuran or singly substituted derivatives, a clear picture of the electronic influence of each group can be obtained. This understanding is crucial for predicting the molecule's behavior in various chemical reactions.

Research Applications and Chemical Biology Significance of 7 Bromomethyl 5 Nitrobenzofuran Derivatives

Exploration in Medicinal Chemistry Research as Synthetic Intermediates

The functional groups of 7-Bromomethyl-5-nitrobenzofuran—a reactive bromomethyl group, an electron-withdrawing nitro group, and the core benzofuran (B130515) structure—suggest its potential as a versatile intermediate in medicinal chemistry. However, specific examples of its use are not readily found in current research.

Precursors for Novel Bioactive Small Molecules

Theoretically, the bromomethyl group at the 7-position serves as an excellent electrophilic site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the building of more complex molecular architectures. The nitro group at the 5-position can influence the molecule's electronic properties and can be a precursor for an amino group, which is a common feature in many bioactive compounds. While these characteristics make it a plausible precursor for novel small molecules, published studies explicitly detailing this pathway are not prominent.

Scaffolds for the Design and Synthesis of Enzyme Inhibitors, e.g., Xanthine (B1682287) Oxidase and Urate Anion Transporter 1

The inhibition of enzymes such as xanthine oxidase and urate anion transporter 1 (URAT1) is a critical strategy in the treatment of hyperuricemia and gout. Benzofuran derivatives have been explored as scaffolds for such inhibitors. For instance, various 2-arylbenzo[b]furan derivatives have been synthesized and shown to exhibit potent xanthine oxidase inhibitory activities. Similarly, benzbromarone, a well-known uricosuric agent containing a benzofuran core, is a potent inhibitor of URAT1.

However, the direct use of 7-Bromomethyl-5-nitrobenzofuran as a building block for new xanthine oxidase or URAT1 inhibitors is not specifically described in the available literature. Research in this area tends to focus on other substituted benzofuran starting materials.

Table 1: Examples of Benzofuran Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 2-Arylbenzo[b]furan derivatives | Xanthine Oxidase | Some derivatives show potent inhibitory activities, comparable to the drug allopurinol. |

Role in the Development of Antiarrhythmic Compound Scaffolds

Benzofuran-containing compounds, most notably amiodarone, have a long history in the treatment of cardiac arrhythmias. The benzofuran nucleus is recognized as a key structural motif for this class of drugs. The development of new antiarrhythmic agents often involves the synthesis of novel benzofuran derivatives. While the 7-Bromomethyl-5-nitrobenzofuran structure possesses features that could be exploited for creating new antiarrhythmic drug candidates, there is no clear evidence in the scientific literature of its specific use for this purpose.

Materials Science and Advanced Functional Materials Research

The application of benzofuran derivatives extends into materials science, where their unique electronic and photophysical properties are of interest.

Investigational Use in Dye and Pigment Chemistry

The chromophoric benzofuran system, when appropriately substituted, can form the basis of dyes and pigments. The nitro group in 7-Bromomethyl-5-nitrobenzofuran, being a strong electron-withdrawing group, could potentially be part of a push-pull system to create chromophores with interesting optical properties. Despite this potential, there are no specific reports on the use of this compound in the synthesis of dyes or pigments.

Potential in Polymer Science as Initiators or Monomers

Benzofuran itself can be polymerized through cationic polymerization to yield poly(benzofuran), a polymer with high thermal stability. The bromomethyl group in 7-Bromomethyl-5-nitrobenzofuran could theoretically act as an initiation site for certain types of polymerization. Alternatively, the entire molecule could serve as a functionalized monomer. However, the current body of research on benzofuran-based polymers does not specifically mention the incorporation of 7-Bromomethyl-5-nitrobenzofuran.

Analytical Chemistry and Sensing Applications

The development of sensitive and selective analytical methods is crucial for various scientific disciplines. Fluorescent probes and chemical reagents that can detect and quantify specific analytes are of particular importance. The structural motifs present in 7-Bromomethyl-5-nitrobenzofuran suggest its potential as a valuable tool in this domain.

Development of Chemical Reagents and Probes for Spectroscopic Determination

The 5-nitrobenzofuran (B105749) moiety is structurally related to nitrobenzofurazan (NBD), a well-known fluorophore extensively used in the design of fluorescent probes. The nitro group, being strongly electron-withdrawing, can significantly influence the photophysical properties of the benzofuran ring system. This effect, combined with the reactive bromomethyl group, opens up possibilities for creating novel spectroscopic probes.

Derivatives of 7-Bromomethyl-5-nitrobenzofuran can be designed to act as "turn-on" or "turn-off" fluorescent sensors. The reactive bromomethyl group can serve as a handle for attaching the molecule to specific analytes or biomolecules. Upon binding or reaction, a change in the fluorescence properties of the nitrobenzofuran core can be observed. For instance, the quenching of fluorescence upon binding to a target molecule is a common sensing mechanism. nih.gov

Research on 4-nitrophenyl-functionalized benzofurans has demonstrated that the nitro group contributes to the molecule's ability to interact with proteins, leading to changes in their fluorescence emission spectra. nih.gov This suggests that 7-Bromomethyl-5-nitrobenzofuran could be developed into probes for studying protein structure and function. The bromomethyl group would allow for covalent attachment to specific amino acid residues, such as cysteine or histidine, enabling targeted labeling of proteins. nih.gov

The following table outlines the potential spectroscopic applications of probes derived from 7-Bromomethyl-5-nitrobenzofuran.

| Probe Type | Target Analyte/Biomolecule | Sensing Mechanism | Potential Application |

| Covalent Labeling Reagent | Proteins (e.g., Cysteine, Histidine residues) | Change in fluorescence upon covalent binding. | Protein tracking and localization in cells. |

| "Turn-off" Sensor | Metal Ions (e.g., Cu²⁺, Fe³⁺) | Quenching of fluorescence upon coordination. | Detection of heavy metal contamination. |

| "Turn-on" Sensor | Thiols (e.g., Glutathione) | Displacement of the bromo group by the thiol, leading to a fluorescent product. | Measurement of oxidative stress biomarkers. |

These potential applications are based on the known reactivity of the bromomethyl group and the fluorescent nature of similar nitro-aromatic compounds. Further research would be needed to synthesize and characterize these specific probes and validate their efficacy.

Catalysis Research and Organocatalysis

The field of catalysis is continuously seeking new substrates and catalysts to improve reaction efficiency, selectivity, and sustainability. Benzofuran derivatives have emerged as versatile building blocks in both organometallic and organic catalysis. nih.gov The presence of both a reactive bromomethyl group and an electron-withdrawing nitro group makes 7-Bromomethyl-5-nitrobenzofuran an interesting substrate for a variety of catalytic transformations.

Application as Substrates in Organometallic and Organic Catalysis

The bromomethyl group in 7-Bromomethyl-5-nitrobenzofuran is a key functional handle for its participation in organometallic cross-coupling reactions. These reactions, often catalyzed by palladium, nickel, or copper complexes, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com

The following table summarizes potential organometallic cross-coupling reactions involving 7-Bromomethyl-5-nitrobenzofuran.

| Reaction Type | Coupling Partner | Catalyst | Potential Product |

| Suzuki-Miyaura Coupling | Aryl or Vinyl Boronic Acid/Ester | Palladium(0) complex | 7-Arylmethyl-5-nitrobenzofuran |

| Stille Coupling | Organostannane | Palladium(0) complex | 7-Alkynylmethyl-5-nitrobenzofuran |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper co-catalyst | 7-(Substituted-propargyl)-5-nitrobenzofuran |

| Buchwald-Hartwig Amination | Amine | Palladium complex | 7-(Aminomethyl)-5-nitrobenzofuran |

The development of novel catalytic methodologies often relies on the availability of diverse and functionalized substrates. 7-Bromomethyl-5-nitrobenzofuran, with its combination of a reactive site and an electron-modifying group, represents a valuable, albeit underexplored, substrate for advancing the frontiers of catalysis research.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance efficiency. unipa.it The future synthesis of 7-Bromomethyl-5-nitrobenzofuran and its derivatives will likely focus on the adoption of more sustainable methodologies.

Current synthetic strategies for benzofurans often rely on multi-step processes that may involve harsh reagents and generate significant waste. nih.gov Future research could explore one-pot synthesis protocols, which streamline reactions and minimize purification steps. nih.gov The use of environmentally benign solvents, such as deep eutectic solvents (DESs), presents a promising alternative to traditional volatile organic compounds. nih.gov

Furthermore, the development of catalytic systems using earth-abundant and non-toxic metals is a key area of interest. nih.gov Researchers are also investigating visible-light-mediated catalysis and Brønsted-acid-mediated reactions as greener alternatives for constructing the benzofuran (B130515) core. nih.gov The application of these innovative techniques to the synthesis of 7-Bromomethyl-5-nitrobenzofuran could lead to more efficient, cost-effective, and environmentally friendly production methods. The use of starting materials derived from renewable resources, such as agricultural waste, is another avenue for enhancing the sustainability of benzofuran synthesis. rdworldonline.com

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Benzofuran Synthesis

| Feature | Traditional Synthesis | Greener Synthetic Routes |

| Catalysts | Often precious metals (e.g., Palladium) | Earth-abundant metals, organocatalysts, biocatalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, deep eutectic solvents (DESs), supercritical fluids |

| Energy Input | High temperatures, prolonged heating | Microwave irradiation, visible-light photocatalysis, sonication |

| Atom Economy | Often lower due to multi-step reactions | Higher in one-pot and tandem reactions |

| Waste Generation | Significant byproducts and solvent waste | Minimized waste through efficient reactions and recyclable catalysts |

Advancements in Mechanistic Understanding of Complex Transformations

A deeper understanding of the reaction mechanisms involving 7-Bromomethyl-5-nitrobenzofuran is crucial for designing novel and efficient synthetic transformations. The presence of the bromomethyl group at the 7-position offers a reactive site for various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The nitro group at the 5-position, being a strong electron-withdrawing group, significantly influences the reactivity of the entire benzofuran ring system, making it susceptible to nucleophilic aromatic substitution and influencing the regioselectivity of electrophilic substitution reactions.

Future research will likely employ a combination of experimental and computational methods to elucidate the intricate mechanisms of reactions involving this compound. nih.govrsc.org Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates. nih.gov Such studies will enable chemists to predict and control the outcomes of complex reactions, leading to the synthesis of novel and highly functionalized benzofuran derivatives. nih.gov Understanding these mechanisms is also key to optimizing reaction conditions and improving yields. researchgate.net

Expansion of Research Applications in Emerging Fields

The versatile structure of 7-Bromomethyl-5-nitrobenzofuran makes it a promising scaffold for the development of novel compounds with applications in various emerging fields.

In medicinal chemistry , benzofuran derivatives have a well-established history, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govrsc.orgnih.gov The nitro group is a known pharmacophore in several antibacterial and antiparasitic drugs, while the ability to functionalize the bromomethyl group allows for the synthesis of a library of compounds for biological screening. acs.orgacs.org Future research could focus on synthesizing derivatives of 7-Bromomethyl-5-nitrobenzofuran and evaluating their potential as novel therapeutic agents. nih.gov The exploration of this compound as a fragment in the design of new drugs through fragment-based drug discovery is another promising avenue.

In materials science , benzofuran-based compounds are being investigated for their potential in energy storage and catalysis. numberanalytics.com The extended π-system of the benzofuran ring, which can be further modulated by the substituents, makes these compounds interesting for applications in organic electronics. The introduction of specific functionalities via the bromomethyl group could lead to the development of new materials with tailored optical and electronic properties.

Table 2: Potential Applications of 7-Bromomethyl-5-nitrobenzofuran Derivatives

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Antimicrobial agents, Anticancer agents, Kinase inhibitors | Benzofuran core is a privileged scaffold; nitro group has known bioactivity. |

| Materials Science | Organic light-emitting diodes (OLEDs), Organic photovoltaics (OPVs) | Extended π-conjugation of the benzofuran ring system. |

| Agrochemicals | Fungicides, Herbicides | Benzofuran derivatives have shown promise as agrochemicals. |

| Chemical Biology | Fluorescent probes, Bio-orthogonal chemistry | The benzofuran scaffold can be modified to create fluorescent molecules. |

Interdisciplinary Collaborations for Novel Discoveries

The full potential of 7-Bromomethyl-5-nitrobenzofuran can be unlocked through collaborations between chemists, biologists, pharmacologists, and materials scientists. mdpi.com Such interdisciplinary approaches are essential for the rational design, synthesis, and evaluation of new molecules for specific applications. nih.gov

For instance, collaboration between synthetic chemists and computational chemists can accelerate the discovery of efficient synthetic routes and the prediction of molecular properties. frontiersin.org Partnerships with biologists and pharmacologists are crucial for the biological evaluation of new derivatives and for understanding their mechanism of action at a molecular level. nih.gov Similarly, collaborations with materials scientists can guide the design of novel materials with desired electronic and photophysical properties.

By fostering these interdisciplinary collaborations, the scientific community can harness the unique chemical properties of 7-Bromomethyl-5-nitrobenzofuran to drive innovation and make significant contributions to a wide range of scientific fields. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 7-Bromomethyl-5-nitrobenzofuran, and what key reaction conditions influence yield and purity?

- Answer : The synthesis typically involves bromination of a 5-nitrobenzofuran precursor. For example, bromination at the 7-position can be achieved using NaBr in concentrated H2SO4 under controlled temperatures (40–60°C). Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 substrate-to-brominating agent) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity >95% .

Q. How can researchers characterize the structure and purity of 7-Bromomethyl-5-nitrobenzofuran using spectroscopic and chromatographic methods?

- Answer : Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., nitro group at C5, bromomethyl at C7). For example, the C7 methylene proton appears as a singlet at δ 4.3–4.5 ppm .

- HPLC-MS : Quantify purity and detect byproducts (e.g., dibrominated derivatives). Use a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in 5-nitrobenzofuran derivatives during the synthesis of 7-Bromomethyl-5-nitrobenzofuran?

- Answer : The nitro group at C5 exerts a strong electron-withdrawing effect, directing electrophilic bromination to the para position (C7) via resonance stabilization. Computational studies (e.g., Fukui indices) corroborate this selectivity, showing higher electrophilicity at C7 compared to C4 or C6 .

Q. How do computational chemistry models (e.g., DFT) predict the reactivity and stability of 7-Bromomethyl-5-nitrobenzofuran in different solvent systems?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state during nucleophilic substitution reactions by lowering activation energy (~15 kcal/mol).

- Tautomeric Stability : The nitro group enhances planarity, reducing steric strain in the benzofuran ring .

Q. What strategies resolve contradictions in reported biological activity data for 7-Bromomethyl-5-nitrobenzofuran derivatives across different assay systems?

- Answer : Discrepancies in IC50 values (e.g., enzyme inhibition vs. cellular assays) can arise from differences in membrane permeability or metabolic degradation. Mitigation strategies include:

- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).

- Metabolite Profiling : LC-MS/MS to identify degradation products in cell lysates .

Q. How can researchers optimize the synthesis of 7-Bromomethyl-5-nitrobenzofuran for scalability while minimizing hazardous byproducts?

- Answer : Employ flow chemistry to control exothermic bromination steps and reduce waste. For example, microreactors with residence time <5 minutes improve yield (85% vs. 65% batch) and reduce HBr emissions. Green solvents (e.g., cyclopentyl methyl ether) enhance safety profiles .

Q. What are the structure-activity relationships (SARs) governing the bioactivity of 7-Bromomethyl-5-nitrobenzofuran in enzyme inhibition studies?

- Answer : Key SAR findings:

- Bromomethyl Group : Essential for covalent binding to cysteine residues (e.g., in kinases). Replacement with chloromethyl reduces potency by 10-fold.

- Nitro Group : Modulates electron density; reduction to amine abolishes activity in COX-2 inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。